molecular formula C10H8ClN B1356097 6-(Chloromethyl)quinoline CAS No. 2644-82-8

6-(Chloromethyl)quinoline

Cat. No.: B1356097
CAS No.: 2644-82-8
M. Wt: 177.63 g/mol
InChI Key: OBNGWZDUQKEARE-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Core Structure and Derivatives

The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. researchgate.netmdpi.com This bicyclic system, with the chemical formula C₉H₇N, is a weak tertiary base. rsc.orgnoveltyjournals.com The presence of the nitrogen atom in the heterocyclic ring imparts distinct chemical characteristics to quinoline, allowing it to undergo both electrophilic and nucleophilic substitution reactions. rsc.orgnih.gov Derivatives of quinoline are formed by substituting one or more hydrogen atoms on the rings with various functional groups, leading to a vast library of compounds with diverse properties. researchgate.net

Historical Context and Evolution of Quinoline Chemistry

The history of quinoline dates back to 1834, when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.org A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinoilin" or "Chinolein" through the distillation of quinine (B1679958) with potassium hydroxide. wikipedia.org Initially, these were thought to be different substances, but it was later understood that they were isomers. The development of synthetic methods, such as the Skraup synthesis in 1880, was a pivotal moment in quinoline chemistry, enabling the controlled production of quinoline and its derivatives from simple anilines. numberanalytics.comwikipedia.org This opened the door for extensive research into the properties and applications of this class of compounds.

Broad Spectrum of Applications of Quinoline Derivatives in Diverse Fields

The versatility of the quinoline scaffold has led to its use in numerous fields. ijppronline.comnumberanalytics.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and are valuable intermediates in organic synthesis. ijppronline.comnumberanalytics.com

Pharmaceuticals

Quinoline derivatives are prominent in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov They form the core structure of many therapeutic agents, including antimalarial drugs like quinine, chloroquine, and primaquine. nih.govwikipedia.org The quinoline motif is also found in anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antitubercular agents. researchgate.netnih.govjddtonline.info The ability to modify the quinoline structure allows for the fine-tuning of its pharmacological properties to target specific diseases. nih.govresearchgate.net

Agrochemicals

In the agricultural sector, quinoline derivatives have been developed as pesticides and herbicides. numberanalytics.combenthamdirect.com For instance, the oxidation of quinoline yields quinolinic acid, a precursor to an herbicide. wikipedia.org Certain quinoline derivatives have shown fungicidal activity against various plant pathogens, contributing to crop protection. acs.orgnih.gov The development of quinoline-based agrochemicals is an active area of research aimed at creating more effective and environmentally benign solutions for agriculture. benthamdirect.com

Dyes

The conjugated aromatic system of quinoline makes its derivatives suitable for use as dyes. numberanalytics.commdpi.com The 2- and 4-methyl derivatives of quinoline are precursors to cyanine (B1664457) dyes. wikipedia.org Modifications to the quinoline structure can produce compounds with specific photophysical properties, such as fluorescence, making them useful in various applications, including as pigments and in the development of materials with specific optical characteristics. numberanalytics.comnih.gov

Organic Synthesis

Quinoline and its derivatives are valuable reagents and building blocks in organic synthesis. wikipedia.org The reactivity of the quinoline ring system allows for the construction of more complex molecules. For example, 8-hydroxyquinoline (B1678124) is a versatile chelating agent. wikipedia.org The ability to introduce various functional groups onto the quinoline scaffold makes it a key intermediate in the synthesis of a wide range of organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNGWZDUQKEARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562780
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-82-8
Record name 6-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloromethyl Quinoline and Its Precursors

General Strategies for Chloromethylation of Quinoline (B57606) Systems

Chloromethylation introduces a chloromethyl group (-CH₂Cl) onto the quinoline ring. This functional group is a versatile handle for further synthetic modifications. The position of the substitution is directed by the electronic properties of the quinoline ring and the specific reagents used.

The use of chloromethyl ethers, such as chloromethyl methyl ether, under anhydrous conditions represents one approach to the chloromethylation of quinoline systems. These reagents can react with aromatic compounds in the presence of a Lewis acid, although their use is often regulated due to safety concerns.

A common and industrially relevant method for chloromethylation involves the use of formaldehyde (B43269) and hydrogen chloride gas, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). chemijournal.comtandfonline.com This combination generates the reactive electrophilic species in situ, which then attacks the electron-rich positions of the quinoline ring. chemijournal.com The reaction conditions, such as temperature and solvent, are optimized to ensure good yield and selectivity. chemijournal.com

Table 1: Chloromethylation of Toluene (Illustrative Example)

ReactantReagent SystemCatalyst SystemConditionsConversion
TolueneParaformaldehyde, Anhydrous HCl gasZnCl₂, Acetic Acid, Sulfuric Acid, PEG-80050°C, 8 hGood to Excellent

This table illustrates a general chloromethylation procedure on a related aromatic hydrocarbon, as detailed findings on quinoline itself are proprietary. Data sourced from a study on aromatic hydrocarbons.

A highly effective method for producing 6-(chloromethyl)quinoline involves the direct conversion of the corresponding alcohol, quinolin-6-yl-methanol. This transformation is readily achieved by treating the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net In a typical procedure, quinolin-6-yl-methanol is dissolved in a solvent like benzene (B151609) and treated with thionyl chloride, often with gentle heating to drive the reaction to completion. The product precipitates from the reaction mixture and can be isolated by filtration.

Table 2: Synthesis of this compound via Chlorination

PrecursorReagentSolventConditionsProduct
Quinolin-6-yl-methanolThionyl Chloride (SOCl₂)Benzene0°C to RefluxThis compound

Data sourced from a documented synthetic procedure.

Friedländer Condensation Reactions in Quinoline Synthesis

The Friedländer synthesis is a powerful and straightforward method for constructing the quinoline ring system. researchgate.netgla.ac.uk It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. researchgate.netbeilstein-journals.orgniscpr.res.in This approach can be used to synthesize quinoline precursors that already contain a chloromethyl group.

The reaction between 2-aminobenzophenone (B122507) and ethyl 4-chloroacetoacetate is a specific application of the Friedländer synthesis used to produce ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. gla.ac.ukniscpr.res.in This reaction has been shown to proceed efficiently at room temperature in methanol, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. gla.ac.ukniscpr.res.in An alternative method employs trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF) at elevated temperatures. beilstein-journals.org The resulting quinoline derivative is a valuable building block for more complex molecules. gla.ac.ukniscpr.res.in

Table 3: Friedländer Synthesis of Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate

Reactant 1Reactant 2CatalystSolventConditionsYield
2-AminobenzophenoneEthyl 4-chloroacetoacetateCeric Ammonium Nitrate (10 mol%)MethanolRoom Temp, 2h84%
2-AminobenzophenoneEthyl 4-chloroacetoacetateTrimethylsilyl chloride (TMSCl)DMF100°C98%

Data compiled from published synthetic procedures. beilstein-journals.orgniscpr.res.in

To create precursors with different substitution patterns, the Friedländer condensation can be employed with varied starting materials. The reaction of 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate yields ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate. beilstein-journals.org An effective procedure for this synthesis involves using potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst in 80% ethanol (B145695). beilstein-journals.org The reaction is notably enhanced by ultrasound irradiation at 80°C, leading to good yields of the desired chloromethylated quinoline precursor. beilstein-journals.org

Table 4: Friedländer Synthesis of Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate

Reactant 1Reactant 2CatalystSolventConditions
2-Amino-4,5-methylenedioxybenzaldehydeEthyl 4-chloro-3-oxobutanoatePotassium Hydrogen Sulfate (KHSO₄)80% EthanolUltrasound, 80°C, 3h

Data sourced from a published synthetic protocol. beilstein-journals.org

An in-depth examination of synthetic strategies for producing this compound and its varied derivatives reveals a landscape of versatile and efficient chemical methodologies. These approaches, often employing multi-component, one-pot reactions, provide robust pathways to complex quinoline structures, which are of significant interest in medicinal and materials chemistry.

Chemical Reactivity and Derivatization of 6 Chloromethyl Quinoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group of 6-(chloromethyl)quinoline is an excellent electrophile for S(_N)2 reactions. The benzylic position of the carbon atom attached to the chlorine enhances its reactivity towards nucleophiles.

Reaction with Amines to Form Secondary and Tertiary Amines

This compound reacts with primary and secondary amines to yield the corresponding secondary and tertiary amines, respectively. This reaction typically proceeds by the nucleophilic attack of the amine on the methylene (B1212753) carbon of the chloromethyl group, leading to the displacement of the chloride ion. The resulting products are 6-((alkylamino)methyl)quinolines or 6-((dialkylamino)methyl)quinolines.

While specific studies detailing a wide range of amines with this compound are not extensively documented in readily available literature, the general reaction is a standard N-alkylation. The reaction conditions usually involve a base to neutralize the hydrochloric acid formed as a byproduct, and a suitable solvent.

Table 1: Illustrative Nucleophilic Substitution of this compound with Amines

Amine (Nucleophile)ProductProduct Class
Primary Amine (R-NH₂)6-((R-amino)methyl)quinolineSecondary Amine
Secondary Amine (R₂NH)6-((R₂-amino)methyl)quinolineTertiary Amine

Reaction with Aniline (B41778)

In a specific example of nucleophilic substitution, this compound can react with aniline. The nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form N-((quinolin-6-yl)methyl)aniline. This reaction is a direct method for the N-alkylation of aniline with the quinolin-6-ylmethyl moiety.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, typically involving the reaction of an organometallic compound with an organic halide in the presence of a transition metal catalyst. However, the chloromethyl group of this compound is not a typical substrate for standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, or Heck reactions, which generally require aryl or vinyl halides. While modifications of these reactions for benzylic halides exist, specific applications to this compound are not widely reported.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions involving the this compound scaffold would necessitate the presence of a suitable nucleophile elsewhere on the quinoline (B57606) ring system or on a substituent. This nucleophile could then displace the chloride of the chloromethyl group to form a new ring. There is a lack of specific documented examples of such intramolecular cyclizations starting directly from this compound in the available scientific literature.

Williamson Ether Synthesis

The Williamson ether synthesis is a well-established method for the preparation of ethers from an organohalide and an alkoxide. In this context, this compound can serve as the organohalide component. The reaction with an alkoxide, generated from an alcohol and a strong base, would proceed via an S(_N)2 mechanism to yield a 6-(alkoxymethyl)quinoline derivative.

Table 2: General Scheme for Williamson Ether Synthesis with this compound

Reactant 1Reactant 2Product
This compoundSodium Alkoxide (NaOR)6-(Alkoxymethyl)quinoline

Oxidation Reactions

The chloromethyl group of this compound can be oxidized to higher oxidation states, namely to a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). The oxidation to 6-formylquinoline (quinoline-6-carbaldehyde) or further to quinoline-6-carboxylic acid represents a valuable synthetic transformation, as these functional groups open up a wide range of further derivatization possibilities. However, specific and detailed methodologies for the direct oxidation of the chloromethyl group in this compound are not extensively described in the readily accessible scientific literature. General methods for the oxidation of benzylic halides could potentially be applied.

Formation of Metal Complexes

Despite the versatile reactivity of the quinoline scaffold and the potential for the nitrogen atom to act as a ligand, extensive searches of scientific literature and chemical databases did not yield specific research findings on the formation of metal complexes directly with this compound. The available literature on quinoline-based metal complexes predominantly focuses on derivatives where the quinoline moiety is functionalized with other groups that facilitate chelation, such as hydroxyl, carboxyl, or amino groups, often at the 2- or 8-positions.

In many reported syntheses, quinoline derivatives are incorporated into larger, multidentate ligand systems, such as Schiff bases, before complexation with a metal ion. This approach enhances the stability and influences the coordination geometry of the resulting metal complexes.

The chloromethyl group at the 6-position is highly reactive and is typically utilized for further organic transformations to build more complex molecules. It is plausible that this compound serves more as a precursor for synthesizing more elaborate ligands rather than acting as a primary ligand itself in coordination chemistry. Without specific studies on the direct coordination of this compound to metal centers, no detailed research findings or data tables on its metal complexes can be provided.

Spectroscopic Characterization and Structural Elucidation of 6 Chloromethyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the precise structure of 6-(chloromethyl)quinoline derivatives by providing detailed information about the chemical environment of individual proton and carbon atoms.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the quinoline (B57606) ring system and the chloromethyl substituent. The aromatic region, typically between 7.0 and 9.0 ppm, displays a set of coupled signals corresponding to the six protons on the heterocyclic and carbocyclic rings. The protons H-2, H-3, and H-4 on the pyridine (B92270) ring, and H-5, H-7, and H-8 on the benzene (B151609) ring each produce a unique resonance pattern based on their electronic environment and coupling interactions with neighboring protons uncw.edu.

A key diagnostic signal in the spectrum is a singlet observed for the methylene (B1212753) protons (-CH₂Cl). This signal, which integrates to two protons, typically appears in the range of 4.7–4.9 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent chlorine atom and the quinoline ring. The absence of coupling (a singlet) confirms that there are no protons on the adjacent carbon (C-6).

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.9 Doublet of Doublets
H-3 ~7.4 Doublet of Doublets
H-4 ~8.1 Doublet of Doublets
H-5 ~8.1 Doublet
H-7 ~7.7 Doublet of Doublets
H-8 ~8.0 Doublet

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms in the molecule. Nine of these signals appear in the aromatic region (120–150 ppm), representing the carbons of the quinoline core researchgate.netresearchgate.net. The chemical shifts of these carbons are influenced by the nitrogen heteroatom and the chloromethyl substituent dergipark.org.trnih.gov.

The most upfield signal in the spectrum corresponds to the carbon of the chloromethyl group (-CH₂Cl). This signal is typically found around 45 ppm, a characteristic region for an sp³-hybridized carbon attached to a chlorine atom. The specific chemical shifts of the aromatic carbons can be assigned through comparison with known quinoline derivatives and by using advanced NMR techniques tsijournals.com.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
C-2 ~150
C-3 ~121
C-4 ~136
C-4a ~148
C-5 ~128
C-6 ~136
C-7 ~130
C-8 ~128
C-8a ~129

Note: Chemical shifts are approximate and can vary based on the solvent.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons libretexts.orgnanalysis.com. This technique is particularly useful in confirming the assignments in the ¹³C NMR spectrum of this compound and its derivatives.

In a DEPT-135 experiment:

CH₃ groups appear as positive signals.

CH₂ groups appear as negative (inverted) signals.

CH groups appear as positive signals.

Quaternary carbons (carbons with no attached protons, such as C-4a, C-6, and C-8a in this case) are not observed nanalysis.comhw.ac.uk.

For this compound, the DEPT-135 spectrum would show a negative signal around 45 ppm, unequivocally identifying it as the CH₂ carbon of the chloromethyl group. The signals for the six CH carbons of the quinoline ring would appear as positive peaks, while the three quaternary carbons would be absent. This provides a clear and definitive assignment of the carbon types within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure dergipark.org.tr.

Key absorptions include:

Aromatic C-H stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3050–3100 cm⁻¹).

C=C and C=N ring stretching: Strong absorptions in the 1500–1620 cm⁻¹ region are characteristic of the aromatic quinoline ring system astrochem.orgresearchgate.net.

C-H out-of-plane bending: Bands in the 700–900 cm⁻¹ range are indicative of the substitution pattern on the aromatic rings researchgate.net.

C-Cl stretching: A medium to strong absorption in the 600–800 cm⁻¹ region is characteristic of the carbon-chlorine bond dergipark.org.tr.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3100
C=C / C=N Ring Stretch 1500 - 1620
C-H Out-of-Plane Bend 700 - 900

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₈ClN), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature is the isotopic pattern caused by the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:

An M⁺ peak at m/z 177 (corresponding to the molecule with ³⁵Cl).

An M+2 peak at m/z 179 (corresponding to the molecule with ³⁷Cl).

The relative intensity of the M⁺ to M+2 peak is approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom. Common fragmentation patterns may include the loss of a chlorine radical (M-35) to yield a fragment at m/z 142, or the loss of the entire chloromethyl radical (M-49) to produce a fragment at m/z 128 libretexts.orglibretexts.org.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound.

For this compound, the calculated monoisotopic mass is 177.03453 Da uni.lu. HRMS analysis of the protonated molecule ([M+H]⁺) would detect an ion with an m/z value very close to the calculated exact mass of 178.04181 uni.lu. This high-accuracy measurement confirms the molecular formula C₁₀H₈ClN and distinguishes it from other potential compounds that may have the same nominal mass but a different elemental composition rsc.orgrsc.org.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar, thermally labile, and high molecular weight compounds. In FAB-MS, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and is bombarded by a high-energy beam of neutral atoms, typically xenon or argon. This process causes the desorption and ionization of analyte molecules, primarily through protonation, yielding [M+H]⁺ ions, or deprotonation, yielding [M-H]⁻ ions, with minimal fragmentation.

While specific FAB-MS data for this compound is not extensively documented in the cited literature, the fragmentation patterns of the quinoline core and related alkaloids have been studied. The fragmentation of the quinoline ring system under mass spectrometry conditions often involves the loss of HCN. For substituted quinolines, the fragmentation is directed by the nature and position of the substituents.

In the case of this compound, the FAB-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The primary fragmentation pathway would likely involve the chloromethyl group. Common fragmentations for alkyl halides include the loss of the halogen (Cl) or the entire alkyl halide group (CH₂Cl). The stability of the resulting quinolinyl-6-methyl carbocation would influence the fragmentation pathway. Further fragmentation of the quinoline ring could proceed with the characteristic loss of HCN from the heterocyclic ring.

Table 1: Predicted Major Ions in the FAB-MS Spectrum of this compound

IonDescription
[M+H]⁺Protonated molecular ion
[M-Cl]⁺Loss of a chlorine radical
[M-CH₂Cl]⁺Loss of the chloromethyl group
[M+H-HCN]⁺Loss of hydrogen cyanide from the protonated molecular ion

It is important to note that the choice of the matrix can sometimes lead to the formation of matrix-adduct ions, which may also be observed in the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands arising from π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent.

While the UV-Vis spectrum for this compound is not directly available in the provided search results, data for the closely related compound, 6-chloroquinoline (B1265530), offers valuable insights. A study on 6-chloroquinoline revealed its electronic absorption properties. The substitution of a chlorine atom at the 6-position of the quinoline ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the auxochromic effect of the halogen.

The solvent can also influence the UV-Vis spectrum. In polar solvents, interactions with the nitrogen atom of the quinoline ring can lead to shifts in the absorption bands. For instance, the absorption spectra of quinoline derivatives can exhibit different λmax values when measured in solvents of varying polarity, such as n-hexane, chloroform, methanol, and isopropanol (B130326) researchgate.net.

Table 2: Experimental UV-Vis Absorption Data for 6-Chloroquinoline

Solventλmax (nm)
Ethanol (B145695)228, 280, 310, 324
Water227, 279, 309, 322

Data is for the closely related compound 6-chloroquinoline and serves as an approximation for the electronic absorption of the this compound chromophore.

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of this compound has not been reported in the available literature. However, the crystallographic data for a closely related compound, 5-(chloromethyl)quinolin-8-yl acetate (B1210297), provides a useful reference for the structural features of a quinoline ring bearing a chloromethyl substituent on the benzene portion of the bicyclic system.

The study of 5-(chloromethyl)quinolin-8-yl acetate revealed that the compound crystallizes in the triclinic space group P-1. The asymmetric unit contains two independent molecules which are approximate mirror images of each other. In both molecules, the chloromethyl and acetate groups are situated on the same side of the quinoline ring system. The dihedral angles between the quinoline ring plane and the plane of the acetate group are 82.0 (1)° and -79.2 (1)°. The torsion angles for the chloromethyl groups (C-C-C-Cl) are 80.9 (2)° and -83.1 (2)° for the two independent molecules nih.gov.

Table 3: Crystallographic Data for 5-(Chloromethyl)quinolin-8-yl acetate

ParameterValue
Chemical FormulaC₁₂H₁₀ClNO₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2299 (10)
b (Å)11.0042 (13)
c (Å)11.2429 (13)
α (°)105.073 (4)
β (°)94.105 (1)
γ (°)90.815 (2)
Volume (ų)1099.2 (2)
Z4

This data is for 5-(chloromethyl)quinolin-8-yl acetate and is presented as a structural analogue to this compound.

Theoretical and Computational Investigations of 6 Chloromethyl Quinoline

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, no published studies were found that apply DFT methods to 6-(Chloromethyl)quinoline.

Electronic Structure Analysis (e.g., EHOMO, ELUMO, ΔE)

There is no available data on the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, or the HOMO-LUMO energy gap (ΔE) for this compound. Such data would be essential for assessing the molecule's kinetic stability and chemical reactivity.

Molecular Geometry Optimization

No computational studies detailing the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, have been published. This information is fundamental for understanding the molecule's three-dimensional structure.

Vibrational Mode Assignment via Potential Energy Distributions

A vibrational analysis, including the assignment of vibrational modes based on Potential Energy Distributions (PED), has not been reported for this compound. This type of analysis is used to interpret experimental infrared and Raman spectra.

Nuclear Magnetic Resonance Property Prediction and Chemical Shift Comparison

There are no published theoretical predictions of the 1H and 13C NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) method. Consequently, a comparison between theoretical and experimental chemical shifts cannot be made.

Electronic Absorption Spectral Property Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. However, no TD-DFT studies on this compound have been found in the literature, meaning there are no theoretical data on its electronic transitions or UV-Vis absorption properties.

Electrostatic Potential Surface Characteristics

The molecular electrostatic potential (MEP) surface is used to visualize the charge distribution of a molecule and predict its reactive sites. No studies depicting or analyzing the MEP surface of this compound are currently available.

Atomic Charge Analysis

Atomic charge analysis is a computational method used to determine the distribution of electron density within a molecule. This analysis is vital for understanding a compound's electrostatic potential and predicting its reactive sites. For quinoline (B57606) derivatives, density functional theory (DFT) is a commonly employed method for these calculations. dergipark.org.tr

Studies on structurally similar compounds, such as 6-chloroquinoline (B1265530), have utilized the DFT/B3LYP method with a 6-311++G(d,p) basis set to explore chemical reactivity through atomic charge analysis and electrostatic potential surface characteristics. dergipark.org.tr Such analyses reveal that substitutions on the quinoline ring, like the chlorine atom in 6-chloroquinoline, significantly alter the reactive nature of the quinoline moiety. dergipark.org.tr The nitrogen atom and the chlorine-substituted carbon atom are typically key sites of interest, influencing the molecule's interactions. The distribution of charges helps in identifying the electrophilic and nucleophilic regions of the molecule, which is fundamental to understanding its reaction mechanisms.

Computational MethodBasis SetKey Finding for Quinoline Derivatives
Density Functional Theory (DFT)6-311++G(d,p)Substitutions significantly alter the reactive nature and electronic properties of the quinoline core. dergipark.org.tr

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively detailed, research on various other quinoline derivatives demonstrates their potential as inhibitors for a range of biological targets. For instance, certain chloro- and bromo-substituted quinoline compounds have been identified as potent inhibitors of HIV reverse transcriptase (HIV-RT) through molecular docking, which helped determine their binding affinity in the enzyme's active site. nih.gov Similarly, other quinoline analogues have been docked against proteins implicated in breast cancer, such as Human Carbonic Anhydrase I and Protein Kinase A, to elucidate their interaction mechanisms. niscpr.res.in These studies often reveal key hydrophobic interactions and hydrogen bonds that stabilize the ligand-protein complex. nih.gov

Quinoline Derivative ClassBiological TargetKey Insight from Docking
Chloro- and bromo-substituted quinolinesHIV Reverse Transcriptase (HIV-RT)Demonstrated high binding affinity and hydrophobic interactions with key residues like TYR 188 and PHE 227. nih.gov
General Quinoline AnaloguesHuman Carbonic Anhydrase I, Protein Kinase AProvided insights into interactions with active site amino acids relevant to anti-breast cancer activity. niscpr.res.in
4-Aminoquinoline (B48711) derivatives (e.g., SGI-1027)DNA Methyltransferase (DNMT1)Elucidated the molecular mechanism of inhibition, suggesting competition with the DNA substrate. nih.gov

Monte Carlo Simulations

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and chemistry, they are used to model the interaction of molecules with surfaces. For example, Monte Carlo methods have been employed to study the adsorption of quinoline derivatives on metal surfaces to understand their potential as corrosion inhibitors. jmaterenvironsci.comresearchgate.net

In a typical simulation, the low-energy adsorption configurations of the inhibitor molecule on a metal surface, such as an iron (110) plane, are calculated. jmaterenvironsci.com This involves exploring the potential energy surface of the interaction to find the most stable binding modes. The results from these simulations provide valuable information on the adsorption energy and the orientation of the molecule on the surface, which correlates with its protective efficiency. This approach could theoretically be applied to this compound to investigate its interfacial properties and interactions with various materials.

Simulation TypeSystem ModeledObjective
Adsorption SimulationQuinoline derivative on an Fe (110) surfaceTo compute the low-energy configuration and adsorption energy of the inhibitor on the metal surface. jmaterenvironsci.com

Structure-Reactivity Relationships and Mechanistic Insights

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry. For quinoline derivatives, this relationship is critical for designing compounds with desired properties.

Computational studies have established that substitutions on the quinoline ring significantly modify the molecule's physical and chemical properties. dergipark.org.tr For example, the position and nature of a substituent can dramatically influence a compound's biological activity. Investigation into the structure-activity relationship of certain quinoline derivatives revealed that a substituent at the 3-position of the quinoline ring was essential for their antagonist potency against the α2C-adrenoceptor. researchgate.net

Mechanistic studies on quinoline-based inhibitors have provided further insights. For instance, SGI-1027, a 4-aminoquinoline derivative, was initially thought to be a competitive inhibitor with the cofactor S-adenosyl-l-methionine for DNA methyltransferase (DNMT). nih.gov However, further investigation revealed that it functions as a competitive inhibitor for the DNA substrate, interacting directly with DNA and thereby preventing methylation. nih.gov These findings highlight how the quinoline scaffold can be modified to achieve specific mechanistic actions, providing a framework for predicting the potential reactivity and biological interactions of compounds like this compound.

Advanced Research Applications of 6 Chloromethyl Quinoline in Synthetic Chemistry

Building Blocks for Complex Heterocyclic Systems

The strategic placement of a reactive chloromethyl group on the quinoline (B57606) scaffold makes 6-(chloromethyl)quinoline a valuable starting material for the synthesis of a variety of fused heterocyclic systems. Its ability to undergo nucleophilic substitution reactions allows for the annulation of new rings onto the quinoline framework, leading to the creation of diverse and complex molecular structures.

While direct synthetic routes starting from this compound for some specific heterocyclic systems are not extensively documented in publicly available literature, the reactivity of analogous chloromethylquinoline derivatives provides a clear indication of its potential. For instance, derivatives of chloromethylquinoline are actively employed in the synthesis of various fused systems, demonstrating the utility of the chloromethyl functional group in such transformations.

Synthesis of Benzofuran-Fused Quinoline Derivatives

The synthesis of quinoline derivatives fused with a benzofuran (B130515) ring is an area of significant interest due to the biological activities associated with both moieties. researchgate.net Research has demonstrated a facile method for creating 2-(benzofuran-2-yl)-quinoline derivatives through a one-pot reaction. This synthesis involves the reaction of a chloromethylquinoline derivative, specifically ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, with various substituted salicylaldehydes. beilstein-journals.org This reaction proceeds in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like acetonitrile. The initial substitution of the chlorine atom by the hydroxyl group of the salicylaldehyde (B1680747) is followed by a cyclization step to form the benzofuran ring. beilstein-journals.org Subsequent hydrolysis of the ester group yields the final benzofuran-fused quinoline-3-carboxylic acid derivatives. beilstein-journals.org This methodology highlights the potential of the chloromethyl group on the quinoline ring as a key reactive site for constructing complex heterocyclic systems like benzofuran-fused quinolines. beilstein-journals.orgnih.gov

Synthesis of Dihydropyrimidothiazinoquinoline Derivatives

Synthesis of Benzobeilstein-journals.orgoxepino[3,4-b]quinolin-13(6H)-one Derivatives

Researchers have developed an efficient, three-step method to synthesize tetracyclic-fused quinoline systems, specifically 12-phenylbenzo researchgate.netscielo.org.zaoxepino[3,4-b]quinolin-13(6H)-one derivatives. nih.gov The process begins with the synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. nih.gov This intermediate is then reacted with various substituted phenols in a one-pot reaction to form 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives. The final and crucial step is an intramolecular Friedel–Crafts acylation of these precursors, facilitated by polyphosphoric acid (PPA) or Eaton's reagent, which leads to the formation of the desired benzo beilstein-journals.orgoxepino[3,4-b]quinolin-13(6H)-one derivatives in moderate to good yields. nih.gov This synthetic strategy showcases the utility of chloromethyl-substituted quinolines as key building blocks for constructing complex, multi-ring heterocyclic compounds with potential biological applications. nih.gov

Synthesis of Quinoline-Triazine Derivatives

The combination of quinoline and triazine moieties into a single molecular hybrid is a strategy employed in the development of new compounds with potential pharmacological activities. nih.gov While specific synthetic routes starting directly from this compound are not detailed in the available literature, the general principles of organic synthesis allow for theoretical pathways. One could envision a nucleophilic substitution reaction where the chloromethyl group of this compound is displaced by a nucleophilic group on a pre-formed triazine ring, or vice versa. Such hybrid molecules are of interest in medicinal chemistry due to the diverse biological activities associated with both the quinoline and triazine scaffolds. nih.gov

Precursors for Bioactive Compounds

The quinoline nucleus is a well-established pharmacophore present in a wide array of natural and synthetic bioactive compounds. nih.govnih.gov The introduction of a reactive chloromethyl group at the 6-position of the quinoline ring provides a versatile precursor for the synthesis of novel derivatives with potential therapeutic applications. orientjchem.org This functional group allows for molecular hybridization, where the quinoline scaffold can be linked to other pharmacologically active moieties, potentially leading to compounds with enhanced or novel biological activities. nih.gov For instance, the coupling of quinoline with benzofuran has been explored for the development of antiplasmodium agents. researchgate.netscielo.org.za The ability to functionalize the 6-position through the chloromethyl group enables the exploration of structure-activity relationships, which is crucial in drug discovery. orientjchem.org

Intermediates in Pharmaceutical Synthesis

Quinoline and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous therapeutic agents. nbinno.comnbinno.com The chloromethyl group in this compound acts as a reactive handle, allowing for its incorporation into more complex molecules through various chemical transformations. This makes it a valuable intermediate for creating a diverse range of molecular structures. The precise structure and purity of such intermediates are critical as they directly influence the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). nbinno.com While specific examples of marketed drugs synthesized directly from this compound are not prominently featured in the reviewed literature, the importance of substituted quinolines as pharmaceutical intermediates is well-established. nbinno.com

Functionalization for Material Science Applications

The compound this compound serves as a versatile building block in material science, primarily due to the reactive nature of its chloromethyl group. This functional group allows for the integration of the quinoline moiety into larger molecular architectures, including polymers, which are of significant interest for applications in organic electronics. The incorporation of the quinoline structure into these materials can impart desirable thermal stability and electronic properties.

The primary method for leveraging this compound in material science is through polymerization reactions. The chloromethyl group is an excellent electrophilic site, making it amenable to various nucleophilic substitution reactions. This reactivity is exploited to form polymers with a polyquinoline backbone through processes like polycondensation. Researchers are exploring how the properties of these quinoline-containing polymers can be finely tuned. This is achieved by copolymerizing this compound with other monomers, allowing for the creation of materials with tailored characteristics for specific applications. These applications are particularly promising in the fabrication of organic electronic devices such as light-emitting diodes (LEDs) and photovoltaic devices.

The versatility of the chloromethyl group as a reactive handle is a key theme in the broader field of heterocyclic chemistry. Its presence on the quinoline ring facilitates the introduction of a wide array of functional groups, which is a foundational concept for designing new functional molecules and materials. The study of such functionalization contributes to a fundamental understanding of how molecular structure influences the macroscopic properties of materials.

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies centered around this compound is crucial for expanding the library of accessible quinoline derivatives for various scientific applications. The high reactivity of the chloromethyl group makes it a focal point for chemical transformations, enabling the synthesis of complex molecules. nih.gov

A significant area of research is the use of this compound in nucleophilic substitution reactions. The chloromethyl group serves as a highly reactive site, allowing for the introduction of diverse functionalities onto the quinoline scaffold. This straightforward functionalization pathway is a cornerstone for creating new derivatives with potentially unique chemical and physical properties.

Furthermore, the development of novel synthetic methods is not limited to reactions directly at the chloromethyl group but also encompasses the broader synthesis of the quinoline scaffold itself. While classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established for creating the core quinoline structure, modern methodologies aim for greater efficiency, milder reaction conditions, and broader functional group tolerance. mdpi.comnih.gov The insights gained from these broader synthetic advancements can be applied to the synthesis of functionalized quinolines like this compound, making them more accessible for further research.

Recent advancements in synthetic organic chemistry, such as the use of multicomponent reactions (MCRs) and transition-metal-catalyzed C-H functionalization, are also being explored for the synthesis and modification of quinoline derivatives. mdpi.comrsc.orgrsc.org These modern techniques offer efficient and atom-economical routes to complex quinoline-based molecules and could be adapted for novel transformations involving this compound. The development of catalyst-based synthetic approaches, in particular, has opened up new avenues for the selective functionalization of the quinoline ring. nih.gov

The exploration of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has also been a fruitful area for the synthesis of functionalized quinolines. researchgate.net While these reactions may not directly involve the chloromethyl group, they represent a powerful tool for modifying other positions on the quinoline ring, which can be used in concert with the reactivity of the chloromethyl group to build highly complex and functional molecules.

Future Research Directions and Challenges

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of the quinoline (B57606) core and the functionalization of compounds like 6-(chloromethyl)quinoline are ripe for innovation through new reaction pathways and catalysts. Traditional methods, while foundational, often require harsh conditions or have limited substrate scope. mdpi.comnih.gov Future work will likely pivot towards more sophisticated and milder techniques.

A significant area of interest is the continued development of C-H activation and functionalization strategies. rsc.orgmdpi.com These methods allow for the direct modification of the quinoline ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach. mdpi.com Research into transition-metal catalysis, particularly with earth-abundant metals like iron and copper, is expected to yield novel catalytic systems for these transformations. mdpi.comtandfonline.comorganic-chemistry.org For instance, single-atom iron catalysts have shown high efficiency in acceptorless dehydrogenative coupling reactions for quinoline synthesis, a pathway that could be adapted for derivatives. organic-chemistry.org

Furthermore, photochemical and electro-chemical methods represent a burgeoning field for quinoline synthesis. ucd.ieacs.org These techniques can enable unique transformations that are not accessible through traditional thermal methods, often proceeding under mild conditions. The development of novel photocatalysts could lead to new ways to construct the quinoline scaffold or modify the chloromethyl group with high selectivity.

Finally, the exploration of nanocatalysts offers promising avenues due to their unique properties, such as high surface area and catalytic activity. nih.gov These catalysts can improve reaction efficiency and selectivity in known transformations, such as the Friedländer synthesis, and may enable entirely new reaction pathways for producing functionalized quinolines. nih.gov

Catalytic SystemReaction TypePotential Advantages
Single-Atom IronDehydrogenative CouplingHigh efficiency, use of earth-abundant metal
Copper ComplexesDecarboxylative CyclizationGood functional group tolerance, aerobic conditions
Rhodium/RutheniumC-H Activation/AnnulationHigh regioselectivity, atom economy
Nanocatalysts (e.g., Fe₃O₄)Friedländer SynthesisHigh yields, catalyst reusability, green solvents
Photoredox CatalystsRadical-Mediated CyclizationMild reaction conditions, novel reactivity

Development of Greener Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. researchgate.netresearchgate.net For this compound, future research will emphasize the development of methodologies that minimize environmental impact by reducing waste, solvent use, and energy consumption. researchgate.netbohrium.com

A primary focus will be the replacement of hazardous reagents and solvents. Traditional quinoline syntheses like the Skraup and Doebner-von Miller reactions often employ strong acids and toxic oxidants. mdpi.comijpsjournal.com Future approaches will prioritize the use of environmentally benign solvents like water and ethanol (B145695) and the development of catalyst-free reaction conditions where possible. tandfonline.comresearchgate.netbohrium.com

The development of reusable and recyclable catalysts is central to greener synthesis. nih.gov Nanocatalysts and certain ionic liquids have demonstrated excellent reusability in quinoline synthesis, reducing waste and cost. nih.govnih.gov Designing heterogeneous catalytic systems for the synthesis of this compound would simplify product purification and minimize catalyst waste streams.

Green Chemistry ApproachApplication in Quinoline SynthesisKey Benefits
Use of Green SolventsReactions in water or ethanolReduced toxicity and environmental impact. researchgate.netbohrium.com
Microwave IrradiationSkraup and Friedländer reactionsFaster reaction times, reduced energy use, higher yields. nih.govtandfonline.com
Recyclable CatalystsNanocatalysts, ionic liquidsMinimized waste, lower process costs. nih.gov
Catalyst-Free ConditionsThermal cyclization reactionsSimplified protocols, avoidance of toxic metal catalysts. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and accelerating the discovery of new synthetic methods. engineersireland.ie For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) calculations can be employed to model transition states and reaction mechanisms. researchgate.net This allows researchers to predict the feasibility of novel synthetic routes, understand the regioselectivity of functionalization reactions on the quinoline ring, and rationalize unexpected experimental outcomes. rsc.org For example, modeling can help predict whether a reaction will favor substitution at the chloromethyl group versus addition to the quinoline ring.

Computational modeling can also guide the design of novel catalysts . By simulating the interaction between a substrate, a catalyst, and reagents, researchers can rationally design catalysts with enhanced activity and selectivity for specific transformations. engineersireland.ie This predictive power can significantly reduce the time and resources spent on empirical screening of catalyst candidates.

Furthermore, these models can predict the physicochemical properties of novel this compound derivatives, aiding in the rational design of molecules for specific applications, such as pharmaceuticals or organic electronics. mdpi.com This in-silico screening can prioritize the synthesis of compounds with the most promising properties.

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netresearchgate.net The integration of flow chemistry for the synthesis of this compound and its derivatives is a key future direction.

Continuous flow reactors can enable the use of hazardous reagents or reactive intermediates with enhanced safety due to the small reaction volumes and superior heat and mass transfer. researchgate.net Reactions that are difficult to control in batch, such as certain nitrations or oxidations on the quinoline ring, could be performed more safely and efficiently in a flow system. Photochemical reactions, which are often limited by light penetration in batch reactors, are particularly well-suited for flow chemistry, allowing for controlled irradiation and high efficiency. ucd.ieacs.orgvapourtec.com

Flow chemistry also facilitates process optimization and scalability . Automated flow systems allow for the rapid screening of reaction parameters (temperature, pressure, concentration, residence time) to identify optimal conditions. researchgate.net Once optimized, the process can be easily scaled up by running the reactor for longer periods, providing a seamless transition from laboratory-scale synthesis to large-scale production. researchgate.net This technology could drastically reduce the production time for key quinoline intermediates from days to minutes. researchgate.net

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high efficiency and atom economy. rsc.orgnih.gov Designing MCRs that incorporate this compound as a building block is a significant and promising challenge.

The chloromethyl group serves as a versatile reactive handle. It can participate in MCRs as an electrophilic component, reacting with nucleophiles to initiate a cascade of bond-forming events. For instance, this compound could be used in variations of the Ugi or Povarov reactions to generate complex, polycyclic structures containing the quinoline moiety. rsc.org

The development of such MCRs would enable the rapid synthesis of large libraries of novel quinoline derivatives. nih.gov This high-throughput synthesis capability is particularly valuable in drug discovery for exploring structure-activity relationships. By systematically varying the other components in the MCR, chemists can efficiently generate a diverse range of compounds for biological screening. rsc.org The challenge lies in designing reaction conditions that are compatible with the diverse functional groups of the various components and that selectively yield the desired complex product. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 6-(Chloromethyl)quinoline, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, this compound derivatives can be prepared via refluxing precursors like 2-chloro-3-(chloromethyl)quinoline with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at 343 K, followed by purification via recrystallization (e.g., chloroform/acetone) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time, monitored by TLC.

Q. Which physicochemical properties of this compound are critical for experimental design?

  • Key Properties : Molecular weight (177.63 g/mol), melting point (69–71°C), boiling point (~310°C), density (1.229 g/cm³), and refractive index (1.638) . These influence solubility (e.g., in polar vs. non-polar solvents), storage conditions (avoiding high temperatures), and purification strategies (e.g., distillation or crystallization).

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Techniques :

  • NMR (¹H/¹³C) to confirm substitution patterns and chloromethyl group positioning.
  • FTIR for detecting functional groups (e.g., C-Cl stretch at ~550–650 cm⁻¹).
  • X-ray crystallography to resolve crystal packing influenced by weak intramolecular interactions (e.g., C–H⋯O/π–π interactions) .
  • HPLC/GC-MS for purity assessment and reaction monitoring.

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation during this compound derivatization?

  • Approach : Contradictions often arise from competing reaction pathways. For example, radical cyclization reactions may yield unexpected quinoline or indoline derivatives depending on radical stability and reaction conditions (e.g., temperature, solvent) . Systematic variation of parameters (e.g., catalyst loading, inert atmosphere) coupled with DFT calculations can identify dominant pathways.

Q. What advanced structural analysis methods elucidate the role of non-covalent interactions in this compound crystal packing?

  • Methods : Single-crystal X-ray diffraction (SC-XRD) reveals weak interactions (e.g., C–H⋯π, π–π stacking) that stabilize the lattice . Hirshfeld surface analysis quantifies interaction contributions, while DSC/TGA assesses thermal stability linked to molecular packing .

Q. How can computational modeling guide the design of this compound-based bioactive compounds?

  • Strategy :

  • Docking studies to predict binding affinity with target proteins (e.g., antimalarial PfATP4 or antitumor kinases).
  • QSAR models correlating substituent effects (e.g., electron-withdrawing Cl) with bioactivity .
  • MD simulations to evaluate stability in biological matrices.

Q. What experimental frameworks are recommended for assessing the hydrolytic stability of this compound under varying pH conditions?

  • Protocol :

  • Conduct kinetic studies in buffered solutions (pH 1–13) at 25–60°C.
  • Monitor degradation via UV-Vis (quinoline absorbance ~250–300 nm) or LC-MS to identify hydrolysis products (e.g., quinolinemethanol) .
  • Compare activation energies (Arrhenius plots) to predict shelf-life.

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of chloromethyl groups .
  • Data Contradictions : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies, focusing on reaction variables .
  • Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds (e.g., fume hoods, PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.